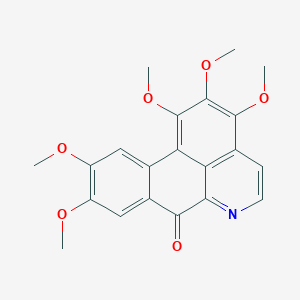

Oxopurpureine

Description

This compound has been reported in Annona mucosa, Annona purpurea, and Annona squamosa with data available.

an oxoaporphine from leaves of Annona purpurea; structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

32845-27-5 |

|---|---|

Molecular Formula |

C21H19NO6 |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

4,5,14,15,16-pentamethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |

InChI |

InChI=1S/C21H19NO6/c1-24-13-8-11-12(9-14(13)25-2)18(23)17-15-10(6-7-22-17)19(26-3)21(28-5)20(27-4)16(11)15/h6-9H,1-5H3 |

InChI Key |

AZTLZBDEFBJZQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(C(=C(C4=C3C(=NC=C4)C2=O)OC)OC)OC)OC |

melting_point |

198 - 202 °C |

Other CAS No. |

32845-27-5 |

physical_description |

Solid |

Synonyms |

oxopurpureine |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Oxypurinol: An In-depth Technical Guide for Researchers

For Immediate Release

A comprehensive overview of the biochemical action, kinetic properties, and experimental evaluation of Oxypurinol (B62819), a potent xanthine (B1682287) oxidase inhibitor.

Oxypurinol, the primary and active metabolite of allopurinol (B61711), serves as a cornerstone in the management of hyperuricemia and gout. Its therapeutic efficacy is rooted in its potent and specific inhibition of xanthine oxidase, a critical enzyme in the purine (B94841) catabolism pathway responsible for the production of uric acid.[1] This technical guide provides a detailed examination of the mechanism of action of oxypurinol, tailored for researchers, scientists, and drug development professionals.

Biochemical Mechanism of Action

Oxypurinol functions as a structural analog of xanthine, the natural substrate for xanthine oxidase. This enzyme catalyzes the final two steps of purine breakdown: the oxidation of hypoxanthine (B114508) to xanthine, and subsequently, the oxidation of xanthine to uric acid.[2][3] The mechanism of inhibition by oxypurinol is a complex process involving the molybdenum active center of the enzyme.

Initially, allopurinol is metabolized by xanthine oxidase to oxypurinol.[2][3] Oxypurinol then binds tightly to the reduced Mo(IV) state of the molybdenum cofactor in the enzyme's active site.[2][3] This interaction forms a stable, but reversible, complex that effectively blocks the substrate-binding site, thereby preventing the conversion of xanthine to uric acid.[1] Crystallographic studies have elucidated that a direct coordination occurs between the N2 atom of oxypurinol's pyrazole (B372694) ring and the molybdenum atom within the reduced enzyme-inhibitor complex.[1]

Recent studies have indicated that allopurinol may be a more effective inhibitor in vivo than oxypurinol when administered directly. This is attributed to allopurinol's role as a suicide substrate; its oxidation to oxypurinol within the active site leads to a tightly bound complex.[4] In contrast, oxypurinol's binding is significantly weakened when the molybdenum center is reoxidized to Mo(VI), requiring reduction by a substrate for the inhibitory complex to reform.[2][3]

Signaling and Metabolic Pathways

The inhibitory action of oxypurinol directly impacts the purine degradation pathway, leading to a decrease in uric acid production and an accumulation of the more soluble purine precursors, hypoxanthine and xanthine.

Quantitative Data: Inhibition Kinetics and Clinical Efficacy

The inhibitory potency of oxypurinol is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the experimental conditions.

| Compound | Parameter | Value (µM) | Conditions | Reference |

| Oxypurinol | Ki | 1.29 | Hypoxanthine as substrate, with phenazine (B1670421) methosulfate | [4] |

| Allopurinol | Ki | ~0.1 (10-fold lower than Oxypurinol) | Xanthine as substrate | [4] |

| Allopurinol | IC50 | 2.84 ± 0.41 | In vitro xanthine oxidase inhibitory assay | [5] |

Clinical studies have demonstrated the uric acid-lowering effects of oxypurinol, often in comparison to its parent drug, allopurinol.

| Treatment | Baseline Uric Acid (mg/dL) | Post-treatment Uric Acid (mg/dL) | Mean Reduction (mg/dL) | Study Population | Reference |

| Allopurinol (300 mg) | 8.3 ± 1.4 | 5.4 ± 1.2 | 2.9 | Hyperuricemic patients | [6] |

| Oxypurinol (equimolar to 300 mg Allopurinol) | 8.7 ± 1.4 | 6.0 ± 1.4 | 2.7 | Hyperuricemic patients | [6] |

| Allopurinol (3 mg/kg) | ~7.5 | ~2.5 | ~5.0 | Hyperuricemic mice | [4] |

| Oxypurinol (3 mg/kg) | ~7.5 | ~6.0 | ~1.5 | Hyperuricemic mice | [4] |

| Oxypurinol (10 mg/kg) | ~7.5 | ~2.5 | ~5.0 | Hyperuricemic mice | [4] |

Experimental Protocols

A standard method to determine the inhibitory activity of oxypurinol on xanthine oxidase is the spectrophotometric assay. This in vitro method measures the formation of uric acid, which absorbs light at a wavelength of approximately 295 nm.

Spectrophotometric Assay for Xanthine Oxidase Inhibition

1. Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Oxypurinol (test inhibitor)

-

Allopurinol (positive control)

-

Potassium Phosphate (B84403) Buffer (e.g., 50-70 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO, for dissolving compounds)

-

96-well UV-transparent microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

2. Reagent Preparation:

-

Buffer: Prepare potassium phosphate buffer to the desired concentration and pH.

-

Xanthine Solution: Dissolve xanthine in the buffer to a final concentration of approximately 150 µM. Gentle warming may be necessary.[7]

-

Xanthine Oxidase Solution: Prepare a fresh solution of xanthine oxidase in cold buffer to a concentration of approximately 0.01-0.1 units/mL immediately before use.[7]

-

Inhibitor Solutions: Prepare stock solutions of oxypurinol and allopurinol in DMSO. Create serial dilutions in the buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.

3. Assay Procedure:

-

Assay Mixture: In each well of the microplate, combine the buffer, the test inhibitor solution (or vehicle for control), and the xanthine oxidase solution.

-

Pre-incubation: Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[7]

-

Reaction Initiation: Start the reaction by adding the xanthine substrate solution to each well.

-

Measurement: Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.[8]

4. Data Analysis:

-

Calculate the rate of reaction (velocity) from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8]

-

To determine the mode of inhibition (e.g., competitive, non-competitive), the assay can be performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using a Lineweaver-Burk plot.[8]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a spectrophotometric xanthine oxidase inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. herbmedpharmacol.com [herbmedpharmacol.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Central Role of Oxypurinol in Purine Metabolism: A Technical Guide for Researchers

An In-depth Examination of the Mechanism, Kinetics, and Experimental Evaluation of a Key Xanthine (B1682287) Oxidase Inhibitor

For researchers and professionals in drug development, a comprehensive understanding of purine (B94841) metabolism and its modulation is critical in the management of hyperuricemia and related conditions such as gout. Oxypurinol (B62819), the primary active metabolite of allopurinol (B61711), stands as a cornerstone in this therapeutic area. This technical guide provides a detailed exploration of oxypurinol's function, supported by quantitative data, experimental protocols, and visual pathway representations to facilitate advanced research and development.

The Metabolic Genesis and Pharmacokinetic Profile of Oxypurinol

Allopurinol, a structural analog of the purine base hypoxanthine (B114508), is rapidly metabolized in the liver to its pharmacologically active form, oxypurinol (also known as alloxanthine).[1][2][3] This conversion is primarily catalyzed by aldehyde oxidase and to a lesser extent by xanthine oxidase, the very enzyme it ultimately inhibits.[3][4] While allopurinol has a short half-life of approximately 1 to 2 hours, oxypurinol exhibits a significantly longer half-life of around 15 to 23 hours, making it the principal agent responsible for the sustained therapeutic effect of allopurinol. Oxypurinol is primarily cleared from the body by the kidneys.

The following table summarizes key pharmacokinetic parameters for allopurinol and oxypurinol, offering a comparative view of their clinical behavior.

| Parameter | Allopurinol | Oxypurinol | Reference |

| Oral Bioavailability | 79 ± 20% | N/A (Metabolite) | |

| Peak Plasma Levels | 1.5 hours | 4.5 hours | |

| Elimination Half-life (t½) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours | |

| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg | |

| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg | |

| Protein Binding | Negligible | Negligible |

Mechanism of Action: Inhibition of Xanthine Oxidase

The primary therapeutic action of oxypurinol lies in its potent inhibition of xanthine oxidase. This enzyme plays a crucial role in the terminal steps of purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By blocking this enzymatic activity, oxypurinol effectively reduces the production of uric acid, thereby lowering its concentration in both blood and urine. This reduction in uric acid levels is the cornerstone of treatment for conditions caused by hyperuricemia.

The inhibition of xanthine oxidase by oxypurinol leads to an accumulation of the precursor purines, hypoxanthine and xanthine. These compounds are more soluble than uric acid and are readily excreted. Furthermore, the increased levels of hypoxanthine can be reutilized in the purine salvage pathway for the synthesis of nucleotides, a process that contributes to a feedback inhibition of de novo purine synthesis.

Quantitative Analysis of Xanthine Oxidase Inhibition

The inhibitory potency of oxypurinol on xanthine oxidase can be quantified through various kinetic parameters. While specific values can vary depending on experimental conditions, the following table presents indicative data.

| Parameter | Value | Description | Reference |

| IC50 | Varies | Concentration of inhibitor required to reduce enzyme activity by 50%. | |

| Ki | Varies | Inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. | |

| C50 (in vivo) | 24.61 - 36.58 µM | Plasma concentration of oxypurinol for 50% inhibition of xanthine oxidase. |

Experimental Protocols

Spectrophotometric Assay for Xanthine Oxidase Activity

A common method to determine xanthine oxidase activity and the inhibitory effect of compounds like oxypurinol is through a spectrophotometric assay that measures the formation of uric acid.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which has a characteristic absorbance at 290 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.

Materials:

-

Xanthine Oxidase

-

Xanthine solution (substrate)

-

Phosphate (B84403) buffer (e.g., 0.05 M, pH 7.5)

-

Oxypurinol solution (inhibitor)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and xanthine solution in a quartz cuvette.

-

Add a known concentration of xanthine oxidase to initiate the reaction.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 290 nm over time at a constant temperature (e.g., 25°C).

-

To determine the inhibitory effect of oxypurinol, pre-incubate the enzyme with varying concentrations of oxypurinol for a set period before adding the xanthine substrate.

-

Calculate the rate of reaction (ΔA290/min) from the linear portion of the absorbance curve.

-

The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Quantification of Oxypurinol in Plasma by HPLC

Therapeutic drug monitoring of oxypurinol is crucial for optimizing gout treatment. High-performance liquid chromatography (HPLC) is a standard method for this purpose.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A UV detector is commonly used for the quantification of oxypurinol.

Materials:

-

HPLC system with a UV detector

-

C18 analytical column

-

Mobile phase (e.g., a mixture of buffer and organic solvent)

-

Plasma samples from patients

-

Oxypurinol standard solutions

-

Internal standard

-

Protein precipitation agent (e.g., trichloroacetic acid)

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add an internal standard.

-

Add a protein precipitation agent to remove plasma proteins.

-

Vortex and centrifuge the sample.

-

Collect the supernatant for analysis.

-

-

Standard Curve Preparation:

-

Prepare a series of standard solutions with known concentrations of oxypurinol in blank plasma.

-

Process these standards in the same way as the patient samples.

-

-

HPLC Analysis:

-

Inject the prepared sample supernatant and standards onto the HPLC column.

-

Elute the components with the mobile phase at a constant flow rate.

-

Detect oxypurinol and the internal standard using the UV detector at a specific wavelength (e.g., 254 nm).

-

-

Quantification:

-

Construct a standard curve by plotting the peak area ratio of oxypurinol to the internal standard against the concentration of the standards.

-

Determine the concentration of oxypurinol in the patient samples by interpolating their peak area ratios on the standard curve.

-

Conclusion

Oxypurinol's role as a potent inhibitor of xanthine oxidase is central to its therapeutic efficacy in managing hyperuricemia. Its long half-life ensures sustained inhibition of uric acid production. A thorough understanding of its pharmacokinetics, mechanism of action, and the experimental methods for its evaluation is paramount for researchers and clinicians working to optimize existing therapies and develop novel treatments for purine metabolism disorders. The provided data, protocols, and pathway visualizations serve as a foundational resource for these endeavors.

References

The Discovery and Synthesis of Oxypurinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypurinol (B62819), the primary active metabolite of allopurinol (B61711), is a potent inhibitor of xanthine (B1682287) oxidase, a critical enzyme in the purine (B94841) catabolism pathway. Its discovery was a pivotal moment in the management of hyperuricemia and gout. This technical guide provides an in-depth overview of the discovery of oxypurinol, its chemical synthesis, and its mechanism of action. Detailed experimental protocols for its synthesis are provided, along with a comprehensive summary of quantitative data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this crucial therapeutic agent.

Discovery and Development

The journey to the discovery of oxypurinol is intrinsically linked to the development of allopurinol. In the mid-20th century, researchers George Hitchings and Gertrude Elion, pioneers of rational drug design, were investigating purine analogs for their potential as anticancer agents. Their work led to the synthesis of allopurinol, a structural isomer of hypoxanthine (B114508).

Initially, allopurinol was explored as a potentiator for the leukemia drug 6-mercaptopurine, as it was found to inhibit xanthine oxidase, the enzyme responsible for metabolizing 6-mercaptopurine. During clinical trials, a significant and consistent side effect of allopurinol was observed: a marked reduction in serum and urinary uric acid levels. This serendipitous finding shifted the focus of allopurinol's development towards the treatment of hyperuricemia and gout.

Further investigation revealed that allopurinol itself is a substrate for xanthine oxidase and is rapidly metabolized in the liver to its major and more potent active metabolite, oxypurinol, also known as alloxanthine.[1][2] Oxypurinol possesses a longer half-life than allopurinol (approximately 15 hours compared to 1-2 hours for allopurinol) and is a more potent inhibitor of xanthine oxidase, making it the primary mediator of allopurinol's therapeutic effects.[2]

Chemical Synthesis of Oxypurinol

The chemical synthesis of oxypurinol can be achieved through two primary routes: the synthesis of its precursor, allopurinol, followed by oxidation, or a more direct synthesis of the oxypurinol scaffold.

Synthesis via Allopurinol Intermediate

A common and well-established method for producing oxypurinol involves the synthesis of allopurinol, which is subsequently oxidized.

2.1.1. Synthesis of Allopurinol

The synthesis of allopurinol typically starts from readily available small molecules and proceeds through the formation of a pyrazole (B372694) intermediate, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. A representative synthetic scheme is outlined below:

2.1.2. Oxidation of Allopurinol to Oxypurinol

The conversion of allopurinol to oxypurinol can be achieved through enzymatic or chemical oxidation. For laboratory and industrial-scale synthesis, enzymatic oxidation using xanthine oxidase is a common method.

Direct Synthesis of Oxypurinol

A more direct route to oxypurinol (1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione) involves the cyclization of 3-amino-4-pyrazolecarboxamide with urea (B33335). This method bypasses the synthesis and subsequent oxidation of allopurinol.

Experimental Protocols

Synthesis of Allopurinol

This protocol is a general representation based on established synthetic methods.

Step 1: Synthesis of 3-amino-4-pyrazolecarboxamide hemisulfate

-

To a reaction vessel, add cyanoacetamide, triethyl orthoformate, and morpholine.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and add hydrazine hydrate.

-

Acidify the mixture with sulfuric acid to a pH of approximately 1.5 to precipitate the hemisulfate salt of 3-amino-4-pyrazolecarboxamide.

-

Filter the precipitate, wash with cold water and acetone, and dry under vacuum.

Step 2: Synthesis of Allopurinol

-

In a reaction vessel, combine 3-amino-4-pyrazolecarboxamide hemisulfate and formamide.

-

Heat the mixture to 180-190°C for approximately 45 minutes.

-

Cool the reaction mixture to room temperature.

-

Filter the crude allopurinol, wash with ethanol, and recrystallize from water to obtain the purified product.

Enzymatic Synthesis of Oxypurinol from Allopurinol

-

Prepare a solution of allopurinol in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

Add a solution of xanthine oxidase to the allopurinol solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Monitor the conversion of allopurinol to oxypurinol using a suitable analytical method such as HPLC.

-

Once the reaction is complete, the oxypurinol can be purified using techniques like column chromatography.

Direct Synthesis of Oxypurinol

-

Combine 5-amino-1H-pyrazole-4-carboxylic acid amide and urea in a reaction vessel.

-

Heat the mixture to 190°C for 2 hours.

-

After the reaction, cool the mixture and purify the resulting oxypurinol, for instance by recrystallization.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of oxypurinol.

Table 1: Synthesis Yields

| Reaction Step | Product | Reported Yield (%) |

| Synthesis of Allopurinol from 3-amino-4-pyrazolecarboxamide | Allopurinol | 81-96% |

| Direct Synthesis of Oxypurinol from 5-amino-1H-pyrazole-4-carboxylic acid amide and urea | Oxypurinol | ~75% |

Table 2: Pharmacokinetic Properties

| Parameter | Allopurinol | Oxypurinol |

| Plasma Half-life | 1-2 hours | 15 hours |

| Metabolism | Rapidly metabolized to oxypurinol | Slowly excreted by the kidneys |

| Protein Binding | Negligible | Negligible |

Table 3: Xanthine Oxidase Inhibition

| Compound | Inhibition Constant (Ki) | IC50 |

| Oxypurinol | 35 nM (Human Xanthine Dehydrogenase/Oxidase) | ~15.2 µM |

Mechanism of Action: Xanthine Oxidase Inhibition

Oxypurinol exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway. This pathway is responsible for the breakdown of purines, ultimately leading to the formation of uric acid.

Xanthine oxidase catalyzes the final two steps of this pathway: the oxidation of hypoxanthine to xanthine and the subsequent oxidation of xanthine to uric acid. Oxypurinol, being a structural analog of xanthine, acts as a potent competitive inhibitor of this enzyme.[3] It binds tightly to the molybdenum center in the active site of the reduced form of xanthine oxidase, forming a stable complex. This effectively blocks the enzyme's activity, leading to a decrease in uric acid production.[3]

Conclusion

The discovery of oxypurinol as the active metabolite of allopurinol marked a significant advancement in the treatment of hyperuricemia and gout. Understanding its synthesis and mechanism of action is crucial for researchers and drug development professionals. The synthetic routes presented, along with the detailed experimental protocols and quantitative data, provide a solid foundation for further research and development in this area. The potent and long-lasting inhibition of xanthine oxidase by oxypurinol remains a cornerstone of therapy for conditions associated with elevated uric acid levels.

References

The Pharmacological Profile of Oxypurinol: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypurinol (B62819), the primary and active metabolite of allopurinol (B61711), is a potent inhibitor of xanthine (B1682287) oxidase, a critical enzyme in the purine (B94841) catabolism pathway.[1][2][3] By blocking the terminal steps of uric acid synthesis, oxypurinol plays a central role in the management of hyperuricemia and gout.[2][4] This technical guide provides an in-depth overview of the preclinical pharmacological profile of oxypurinol, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: Xanthine Oxidase Inhibition

Oxypurinol exerts its therapeutic effect by inhibiting xanthine oxidase, the enzyme responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid. This inhibition reduces the production of uric acid, thereby lowering its concentration in the blood and urine.

The mechanism of inhibition is complex. Oxypurinol, a structural analog of xanthine, acts as a competitive inhibitor. It binds tightly to the reduced molybdenum (Mo(IV)) center within the active site of xanthine oxidase, forming a stable complex that prevents the enzyme from processing its natural substrates. This leads to a decrease in uric acid formation and an increase in the levels of the more soluble purine precursors, hypoxanthine and xanthine.

Signaling Pathway: Purine Catabolism and Oxypurinol's Point of Inhibition

Caption: Inhibition of the purine degradation pathway by oxypurinol.

Quantitative Pharmacological Data

The inhibitory potency and pharmacokinetic profile of oxypurinol have been characterized in various preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of Xanthine Oxidase by Oxypurinol

| Parameter | Value | Enzyme Source | Substrate | Conditions | Reference(s) |

| Ki | 35 nM | Human Xanthine Dehydrogenase/Oxidase | - | - | |

| Ki | 6.35 ± 0.96 µM | Bovine Milk Xanthine Oxidase (XO form) | Xanthine | - | |

| Ki | 4.60 ± 0.87 µM | Bovine Milk Xanthine Dehydrogenase (XDH form) | Xanthine | - | |

| Ki | 3.15 ± 0.22 µM | Bovine Milk Xanthine Dehydrogenase (XDH form) | Hypoxanthine | - | |

| IC50 | ~15.2 µM | In vitro assay | - | Compared to allopurinol at 8.4 µM |

Table 2: Preclinical Pharmacokinetic Parameters of Oxypurinol in Animal Models

| Species | Dosing | Tmax | Cmax | Vd/F | CL/F | Elimination Half-life (t½) | Reference(s) |

| Dog | 10 mg/kg allopurinol (oral) | 1.9 hours | 6.43 ± 0.18 µg/mL | 1.17 ± 0.07 L/kg | - | - | |

| Rat | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | |

| Mouse | 3 mg/kg or 10 mg/kg (intraperitoneal) | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: Preclinical pharmacokinetic data for oxypurinol administered directly is limited, as it is most often studied as the active metabolite of allopurinol. The data for dogs reflects the pharmacokinetics of allopurinol, with Cmax referring to allopurinol.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method to determine the inhibitory activity of oxypurinol on xanthine oxidase by measuring the formation of uric acid.

1. Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Oxypurinol (test inhibitor)

-

Allopurinol (positive control)

-

Potassium Phosphate (B84403) Buffer (e.g., 50-100 mM, pH 7.5-7.8)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

UV-Vis Spectrophotometer

-

96-well UV-transparent microplates or quartz cuvettes

2. Reagent Preparation:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare a stock solution of oxypurinol and allopurinol in DMSO.

-

Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.

3. Assay Procedure:

-

In a 96-well plate or cuvettes, add the phosphate buffer, varying concentrations of oxypurinol (or allopurinol/vehicle control), and the xanthine oxidase solution.

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the xanthine substrate solution.

-

Immediately monitor the increase in absorbance at 290 nm or 295 nm over a set period (e.g., 5-10 minutes). The rate of absorbance increase corresponds to the rate of uric acid formation.

4. Data Analysis:

-

Calculate the rate of reaction for the control and each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a dose-response curve.

-

To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and inhibitor and analyze the data using a Lineweaver-Burk plot.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Caption: General workflow for an in vitro xanthine oxidase inhibition assay.

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Animal Models

1. Animal Models:

-

Commonly used species include mice and rats for efficacy and initial pharmacokinetic screening, and dogs for more detailed pharmacokinetic and toxicological assessments.

-

Hyperuricemia can be induced in rodents using a uricase inhibitor such as potassium oxonate.

2. Dosing and Sample Collection:

-

Oxypurinol or its parent drug, allopurinol, is typically administered via oral gavage or intraperitoneal injection.

-

Blood samples are collected at various time points post-administration via standard procedures (e.g., tail vein, retro-orbital sinus, or jugular vein cannulation).

-

Plasma is separated by centrifugation and stored frozen until analysis.

3. Bioanalytical Method:

-

Plasma concentrations of oxypurinol and allopurinol are typically quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometry (MS/MS) detection.

-

The method should be validated for linearity, accuracy, precision, and stability.

4. Pharmacokinetic Analysis:

-

Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), clearance (CL/F), and volume of distribution (Vd/F).

5. Pharmacodynamic Assessment:

-

Plasma or serum uric acid levels are measured at different time points after drug administration to assess the urate-lowering effect.

-

The relationship between oxypurinol plasma concentration and the reduction in uric acid levels can be modeled to understand the exposure-response relationship.

Conclusion

Oxypurinol is a well-characterized inhibitor of xanthine oxidase with a clear mechanism of action. Preclinical studies have established its in vitro potency and have begun to delineate its pharmacokinetic and pharmacodynamic properties in various animal models. The experimental protocols described herein provide a foundation for the continued investigation and development of xanthine oxidase inhibitors. A thorough understanding of oxypurinol's pharmacological profile is essential for designing and interpreting preclinical studies aimed at developing novel therapies for conditions associated with hyperuricemia.

References

In Vitro Effects of Oxypurinol on Xanthine Oxidase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypurinol (B62819), the primary active metabolite of allopurinol (B61711), is a potent inhibitor of xanthine (B1682287) oxidase, the terminal enzyme in the purine (B94841) catabolism pathway responsible for uric acid production.[1] Elevated uric acid levels are a key factor in the pathogenesis of gout and hyperuricemia. This technical guide provides a comprehensive overview of the in vitro effects of oxypurinol on xanthine oxidase activity, including its mechanism of action, enzyme inhibition kinetics, and detailed experimental protocols for its evaluation.

Introduction: The Role of Xanthine Oxidase in Purine Metabolism

Xanthine oxidoreductase (XOR) is a metalloenzyme that plays a crucial role in the final two steps of purine metabolism. It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid.[2] In humans, XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). The XO form utilizes molecular oxygen as an electron acceptor, which leads to the production of reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide.[1] The overproduction of uric acid can lead to hyperuricemia, a condition characterized by the deposition of monosodium urate crystals in joints and tissues, resulting in the inflammatory condition known as gout.[1] Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.

Mechanism of Action of Oxypurinol

Oxypurinol functions as a potent inhibitor of xanthine oxidase by acting as a structural analog of its substrate, xanthine.[1] Its inhibitory action involves a multi-step process:

-

Competitive Binding: Oxypurinol initially binds to the active site of xanthine oxidase in a competitive manner, vying with the natural substrates, hypoxanthine and xanthine.

-

Enzyme Reduction and Complex Formation: In the course of the reaction, the molybdenum center (Mo(VI)) at the active site of the enzyme is reduced to Mo(IV). In this reduced state, oxypurinol binds tightly to the molybdenum center, forming a stable enzyme-inhibitor complex.

-

Inhibition of Urate Production: This stable complex effectively blocks the active site, preventing the enzyme from catalyzing the conversion of xanthine to uric acid and thereby reducing uric acid production.

It is noteworthy that for the reformation of this inhibitory complex, the enzyme needs to be in its reduced state, which can be achieved through the presence of substrates like xanthine, hypoxanthine, or allopurinol.

The following diagram illustrates the purine degradation pathway and the point of inhibition by oxypurinol.

Caption: Purine degradation pathway and inhibition by oxypurinol.

Quantitative Data: In Vitro Inhibition of Xanthine Oxidase by Oxypurinol

The inhibitory potency of oxypurinol against xanthine oxidase has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe its efficacy.

| Parameter | Value | Enzyme Source | Substrate | Comments | Reference |

| IC50 | ~15.2 µM | Not Specified | Not Specified | Compared to allopurinol at 8.4 µM. | |

| Ki | 6.35 ± 0.96 µM | Bovine Milk Xanthine Dehydrogenase/Oxidase | Not Specified | ||

| Ki | 4.60 ± 0.87 µM | Bovine Milk Xanthine Oxidase (XO form) | Xanthine | ||

| Ki | 3.15 ± 0.22 µM | Bovine Milk Xanthine Dehydrogenase (XDH form) | Hypoxanthine |

Experimental Protocols

The following sections detail standardized in vitro methods to assess the inhibitory activity of oxypurinol on xanthine oxidase.

Spectrophotometric Assay for Xanthine Oxidase Inhibition

This common in vitro method determines the inhibitory activity of oxypurinol by monitoring the formation of uric acid, which absorbs light at 290-295 nm.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Oxypurinol (inhibitor)

-

Potassium Phosphate (B84403) Buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO, for dissolving inhibitor)

-

UV-Vis Spectrophotometer

-

96-well UV-transparent microplates or quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in the potassium phosphate buffer.

-

Prepare a stock solution of oxypurinol in DMSO. Further dilutions can be made in the phosphate buffer.

-

Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, prepare reaction mixtures containing the potassium phosphate buffer, xanthine solution, and varying concentrations of oxypurinol.

-

Include a positive control with a known xanthine oxidase inhibitor (e.g., allopurinol) and a negative control without any inhibitor.

-

-

Enzyme Reaction and Measurement:

-

Pre-incubate the assay mixtures at a constant temperature (e.g., 25°C or 37°C) for a few minutes.

-

Initiate the reaction by adding the xanthine oxidase solution to each well/cuvette.

-

Immediately monitor the increase in absorbance at 290 nm or 295 nm over a set period (e.g., 5-10 minutes) using the spectrophotometer. The rate of increase in absorbance corresponds to the rate of uric acid formation.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of oxypurinol.

-

Determine the percentage of inhibition for each oxypurinol concentration relative to the negative control.

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

-

For determining the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor (oxypurinol) and analyze the data using a Lineweaver-Burk plot.

-

The following diagram outlines the workflow for a typical spectrophotometric xanthine oxidase inhibition assay.

Caption: Workflow for a spectrophotometric xanthine oxidase inhibition assay.

Fluorometric Assay for Xanthine Oxidase Inhibition

This assay offers a highly sensitive alternative to the spectrophotometric method. It is based on a coupled enzymatic reaction where xanthine oxidase first produces hydrogen peroxide (H2O2) during the oxidation of its substrate. The H2O2 then reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product.

Materials:

-

Xanthine Oxidase

-

Xanthine or Hypoxanthine (substrate)

-

Oxypurinol (inhibitor)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Horseradish Peroxidase (HRP)

-

Fluorescent Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Fluorometric Plate Reader

-

Black 96-well plates with clear bottoms

Procedure:

-

Preparation of Reagents:

-

Prepare all reagents, including standards, samples, and controls, as per the assay kit manufacturer's instructions.

-

Prepare serial dilutions of oxypurinol.

-

-

Assay Protocol:

-

Add the appropriate volume of assay buffer, substrate, HRP, and the fluorescent probe to each well of the 96-well plate.

-

Add the various concentrations of oxypurinol to the respective wells.

-

Initiate the reaction by adding the xanthine oxidase solution.

-

Incubate the plate at the recommended temperature (e.g., 25°C or 37°C), protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm) at multiple time points.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Determine the percentage of inhibition and the IC50 value as described for the spectrophotometric assay.

-

The logical relationship in the mechanism of inhibition is depicted in the diagram below.

Caption: Mechanism of xanthine oxidase inhibition by oxypurinol.

Conclusion

Oxypurinol is a well-established and potent inhibitor of xanthine oxidase, acting through a competitive mechanism that involves the formation of a tightly bound complex with the reduced form of the enzyme. Its long half-life ensures sustained inhibition, making it a cornerstone in the management of hyperuricemia and gout. A thorough understanding of its mechanism of action, supported by robust kinetic data and standardized experimental protocols, is essential for the continued development of novel xanthine oxidase inhibitors and the optimization of existing therapeutic strategies.

References

An In-depth Technical Guide to the Structural Analysis and Chemical Properties of Oxypurinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypurinol (B62819), the principal active metabolite of allopurinol (B61711), is a potent inhibitor of xanthine (B1682287) oxidase, the pivotal enzyme in purine (B94841) catabolism that produces uric acid.[1][2] Elevated uric acid levels are implicated in hyperuricemia and gout.[1] This technical guide provides a comprehensive examination of the structural characteristics and chemical properties of oxypurinol, intended to support research and drug development efforts. It details the molecule's structural analysis, physicochemical properties, and its mechanism of action. This guide also includes detailed experimental protocols for the analysis of oxypurinol and its inhibitory effects on xanthine oxidase, supported by quantitative data and visual diagrams to facilitate understanding.

Structural Analysis

Oxypurinol, with the IUPAC name 1,7-dihydropyrazolo[5,4-d]pyrimidine-4,6-dione, is a heterocyclic compound belonging to the xanthine class of organic compounds.[2][3] It is a structural analog of the natural purine base, hypoxanthine (B114508).[2]

Molecular Structure

The chemical formula for oxypurinol is C₅H₄N₄O₂.[4] Its structure consists of a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring.

Caption: 2D Chemical Structure of Oxypurinol.

Crystallographic Data

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C6 | 1.38 | C6-N1-C2 | 116.3 |

| C6-N5 | 1.32 | N1-C2-N3 | 128.8 |

| N5-C4 | 1.39 | C2-N3-C4 | 112.1 |

| C4-N9 | 1.38 | N3-C4-N9 | 126.2 |

| N9-C8 | 1.33 | C4-N9-C8 | 104.2 |

| C8-N7 | 1.36 | N9-C8-N7 | 114.7 |

| N7-C4 | 1.38 | C8-N7-C4 | 103.8 |

| C2-N3 | 1.33 | N7-C4-N5 | 111.1 |

| C2-N1 | 1.36 | C4-N5-C6 | 117.9 |

| C4-C5 | 1.40 | N5-C6-N1 | 128.0 |

Note: Data presented is for allopurinol as a structural analogue and is derived from computational studies.[5][6]

Chemical and Physical Properties

The physicochemical properties of oxypurinol are crucial for its pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₄O₂ | [4] |

| Molecular Weight | 152.11 g/mol | [4] |

| Appearance | White crystals | [4] |

| Melting Point | >300 °C | [3] |

| pKa (Strongest Acidic) | 6.25 | [2] |

| pKa (Strongest Basic) | 2.09 | [2] |

| Water Solubility | 4.58 mg/mL | [2] |

| logP | -0.65 | [2] |

| Polar Surface Area | 82.59 Ų | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 0 | [2] |

Spectroscopic Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

¹H NMR (600 MHz, DMSO-d₆): A single prominent peak is observed in the ¹H NMR spectrum of oxypurinol in DMSO-d₆.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.32 | Singlet | Aromatic CH |

Note: The protons on the nitrogen atoms are often broad and may exchange with solvent, making them difficult to observe or assign definitively without further experiments.[3]

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| 155.0 | C=O |

| 151.0 | C=O |

| 148.0 | Aromatic C |

| 135.0 | Aromatic C |

| 112.0 | Aromatic C |

Note: The assignments are predicted based on typical chemical shifts for similar structures and may require 2D NMR experiments for unambiguous confirmation.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. In tandem mass spectrometry (MS/MS), precursor ions are fragmented to provide structural information.

LC-ESI-MS/MS (Positive Ion Mode):

| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation |

| 153.1 [M+H]⁺ | 136.0, 107.1, 94.0 | Loss of NH₃, further fragmentation |

The fragmentation of the protonated oxypurinol molecule often involves the loss of small neutral molecules like ammonia (B1221849) (NH₃).[7]

Mechanism of Action: Xanthine Oxidase Inhibition

Oxypurinol's therapeutic effect stems from its potent inhibition of xanthine oxidase. This enzyme catalyzes the final two steps of purine metabolism: the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[1] By inhibiting this enzyme, oxypurinol reduces the production of uric acid.[2]

Caption: Inhibition of the purine catabolism pathway by oxypurinol.

Experimental Protocols

Spectrophotometric Xanthine Oxidase Inhibition Assay

This protocol describes a common in vitro method to determine the inhibitory activity of oxypurinol on xanthine oxidase by monitoring the formation of uric acid, which absorbs light at approximately 295 nm.

Materials:

-

Xanthine Oxidase (from bovine milk or other source)

-

Xanthine (substrate)

-

Oxypurinol (test inhibitor)

-

Allopurinol (positive control)

-

Potassium phosphate (B84403) buffer (e.g., 50-100 mM, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

UV-Vis spectrophotometer or microplate reader

-

96-well UV-transparent microplates or quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in the phosphate buffer. Gentle heating may be necessary for dissolution.

-

Prepare stock solutions of oxypurinol and allopurinol in DMSO.

-

Prepare serial dilutions of the inhibitor stock solutions in phosphate buffer to achieve the desired final concentrations.

-

Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.

-

-

Assay Reaction:

-

In a microplate well or cuvette, combine the phosphate buffer, the inhibitor solution (or vehicle for control), and the xanthine oxidase solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the xanthine substrate solution.

-

-

Data Acquisition:

-

Immediately measure the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the curve.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Caption: General workflow for a spectrophotometric xanthine oxidase inhibition assay.

Quantification of Oxypurinol by LC-MS/MS

This protocol outlines a general procedure for the sensitive and selective quantification of oxypurinol in a biological matrix such as human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

Analytical column (e.g., C18 reversed-phase)

-

Oxypurinol analytical standard

-

Stable isotope-labeled internal standard (e.g., Oxypurinol-¹³C,¹⁵N₂)

-

Human plasma

-

Formic acid

-

Methanol

-

Water (HPLC grade)

-

Protein precipitation agent (e.g., trichloroacetic acid or cold acetonitrile)

Procedure:

-

Standard and Sample Preparation:

-

Prepare stock solutions of oxypurinol and the internal standard in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of oxypurinol.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

For plasma samples, add a fixed amount of the internal standard solution.

-

-

Sample Extraction (Protein Precipitation):

-

To the plasma sample (containing the internal standard), add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or analyze directly after dilution.

-

Reconstitute the dried extract in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto the LC system. Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of oxypurinol from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for oxypurinol and its internal standard using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for oxypurinol and the internal standard.

-

Calculate the peak area ratio of oxypurinol to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of oxypurinol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: General workflow for the quantification of oxypurinol in plasma by LC-MS/MS.

Conclusion

This technical guide has provided a detailed overview of the structural and chemical properties of oxypurinol. The information on its molecular structure, physicochemical characteristics, and spectroscopic data serves as a valuable resource for its identification and characterization. The elucidation of its mechanism of action as a xanthine oxidase inhibitor, along with detailed experimental protocols, offers a solid foundation for further research into its therapeutic applications and for the development of new analytical methods. The provided data and visualizations are intended to support the work of researchers, scientists, and drug development professionals in the field of purine metabolism and related disorders.

References

- 1. Oxypurinol | C5H4N4O2 | CID 135398752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxipurinol - Wikipedia [en.wikipedia.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Oxypurinol: An Early-Stage Research Compendium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypurinol (B62819), the primary active metabolite of the widely-prescribed gout medication allopurinol (B61711), is a potent inhibitor of the enzyme xanthine (B1682287) oxidase.[1] Xanthine oxidase plays a crucial role in the purine (B94841) degradation pathway, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] The therapeutic application of oxypurinol has historically been centered on its uric acid-lowering effects in the management of hyperuricemia and gout.[1] However, emerging early-stage research has illuminated a broader therapeutic potential for oxypurinol, extending to conditions associated with oxidative stress, such as cardiovascular diseases and ischemia-reperfusion injury. This technical guide provides an in-depth overview of the foundational preclinical and early clinical research into oxypurinol, presenting key quantitative data, detailed experimental methodologies, and visualizations of the core biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on oxypurinol, focusing on its pharmacokinetic properties and its inhibitory effects on xanthine oxidase.

Table 1: Pharmacokinetic Parameters of Oxypurinol

| Parameter | Value | Species/Conditions | Source(s) |

| Elimination Half-Life (t½) | ~23 hours | Humans with normal renal function | [2][3] |

| Apparent Volume of Distribution (Vd/Fm) | ~43 L | Healthy human subjects | |

| Apparent Oral Clearance (CL/F) | 0.31 ± 0.07 mL/min/kg | Humans with normal renal function | |

| Fraction of Allopurinol Metabolized to Oxypurinol (Fm) | ~90% | Humans | |

| Primary Route of Excretion | Renal | Humans |

Table 2: In Vitro Inhibition of Xanthine Oxidase by Oxypurinol

| Parameter | Value | Enzyme Source/Conditions | Source(s) |

| Ki | 35 nM | Human Xanthine Dehydrogenase/Oxidase | |

| Ki | 6.35 ± 0.96 µM | Bovine Milk Xanthine Oxidase (XO form), Substrate: Xanthine | |

| Ki | 4.60 ± 0.87 µM | Bovine Milk Xanthine Dehydrogenase (XDH form), Substrate: Xanthine | |

| Ki | 3.15 ± 0.22 µM | Bovine Milk Xanthine Dehydrogenase (XDH form), Substrate: Hypoxanthine | |

| IC50 | ~15.2 µM | In vitro assay | |

| Inhibition Type | Competitive |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in early-stage oxypurinol research.

Spectrophotometric Assay for Xanthine Oxidase Inhibition

This protocol describes a common in vitro method to determine the inhibitory activity of oxypurinol on xanthine oxidase by monitoring the formation of uric acid, which absorbs light at approximately 295 nm.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Oxypurinol (inhibitor)

-

Potassium Phosphate (B84403) Buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

UV-Vis Spectrophotometer

-

96-well UV-transparent microplates or quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in the potassium phosphate buffer.

-

Prepare a stock solution of oxypurinol in DMSO.

-

Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, prepare a reaction mixture containing the phosphate buffer, xanthine solution, and varying concentrations of oxypurinol (or vehicle control).

-

Include a blank for each concentration containing all components except the enzyme.

-

Also, prepare a positive control with a known xanthine oxidase inhibitor like allopurinol and a negative control without any inhibitor.

-

-

Enzyme Reaction and Measurement:

-

Pre-incubate the assay mixtures at a constant temperature (e.g., 25°C or 37°C) for a few minutes.

-

Initiate the reaction by adding the xanthine oxidase solution to each well/cuvette.

-

Immediately monitor the increase in absorbance at 295 nm over a set period (e.g., 5-10 minutes) using the spectrophotometer. The rate of increase in absorbance corresponds to the rate of uric acid formation.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each oxypurinol concentration.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

-

For determining the mode of inhibition, perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor (oxypurinol) and analyze the data using a Lineweaver-Burk plot.

-

Animal Model of Renal Ischemia-Reperfusion Injury

This protocol outlines a general procedure for inducing renal ischemia-reperfusion (I/R) injury in a mouse model to evaluate the protective effects of oxypurinol.

Materials:

-

C57BL/6 male mice

-

Oxypurinol

-

Vehicle (e.g., DMSO)

-

Anesthetics (e.g., ketamine/xylazine)

-

Surgical instruments

-

Microvascular clamps

Procedure:

-

Animal Preparation and Drug Administration:

-

Acclimatize mice to laboratory conditions.

-

Administer oxypurinol (e.g., 25 or 50 mg/kg, intraperitoneally) or vehicle at specified time points before surgery (e.g., 24 hours and 1 hour prior).

-

-

Surgical Procedure:

-

Anesthetize the mice.

-

Perform a midline laparotomy to expose the renal pedicles.

-

Induce ischemia by clamping the renal pedicles with microvascular clamps for a defined period (e.g., 30 minutes).

-

During ischemia, maintain the animal's body temperature.

-

After the ischemic period, remove the clamps to allow reperfusion.

-

Suture the abdominal incision.

-

A sham-operated group should undergo the same surgical procedure without the clamping of the renal pedicles.

-

-

Post-Operative Assessment:

-

After a specified reperfusion period (e.g., 24 hours), collect blood and kidney tissue samples.

-

Measure markers of renal function in the blood, such as plasma creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).

-

Assess kidney tissue for markers of injury, including:

-

Histological damage (e.g., using H&E staining).

-

Apoptosis (e.g., using TUNEL staining).

-

Inflammation (e.g., measuring neutrophil infiltration and inflammatory cytokine expression).

-

Oxidative stress (e.g., measuring markers like 4-HNE and 8-OHdG).

-

-

Assessment of Endothelial Function in Humans (Forearm Plethysmography)

This protocol describes a method to assess peripheral endothelial function by measuring changes in forearm blood flow in response to vasoactive agents.

Materials:

-

Strain-gauge plethysmography equipment

-

Intra-arterial catheter

-

Acetylcholine (B1216132) (endothelium-dependent vasodilator)

-

Sodium nitroprusside (endothelium-independent vasodilator)

-

Oxypurinol for infusion

Procedure:

-

Patient Preparation:

-

Subjects should be in a supine position in a temperature-controlled room.

-

Insert a catheter into the brachial artery of the non-dominant arm for drug infusion and blood pressure monitoring.

-

-

Baseline Measurements:

-

Measure baseline forearm blood flow using strain-gauge plethysmography.

-

-

Vasoactive Agent Infusion:

-

Infuse acetylcholine at increasing doses to assess endothelium-dependent vasodilation.

-

After a washout period, infuse sodium nitroprusside to assess endothelium-independent vasodilation.

-

Measure forearm blood flow at each dose.

-

-

Oxypurinol Administration and Re-assessment:

-

Administer an intravenous infusion of oxypurinol.

-

Repeat the infusions of acetylcholine and sodium nitroprusside and measure the corresponding changes in forearm blood flow.

-

-

Data Analysis:

-

Calculate the percentage change in forearm blood flow from baseline in response to each vasodilator before and after oxypurinol administration.

-

An improvement in the vasodilator response to acetylcholine in the presence of oxypurinol suggests an improvement in endothelial function.

-

Signaling Pathways and Experimental Workflows

The therapeutic effects of oxypurinol beyond uric acid reduction are primarily attributed to its ability to decrease the production of reactive oxygen species (ROS) by inhibiting xanthine oxidase. This reduction in oxidative stress triggers downstream signaling pathways that have anti-inflammatory and anti-apoptotic effects.

The reduction of ROS by oxypurinol leads to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.

The upregulation of Heme Oxygenase-1 (HO-1) is a key downstream effect of Nrf2 activation and contributes significantly to the cytoprotective effects observed with oxypurinol treatment in preclinical models.

Clinical Evidence: The OPT-CHF Trial

The "Oxypurinol Compared With Placebo for Class III-IV NYHA Congestive Heart Failure" (OPT-CHF) trial (NCT00063687) was a significant clinical study investigating the therapeutic potential of oxypurinol in heart failure.

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

Patient Population: 405 patients with New York Heart Association (NYHA) functional class III to IV heart failure due to systolic dysfunction who were receiving optimal medical therapy.

Intervention: Patients were randomized to receive either oxypurinol (600 mg/day) or a placebo for 24 weeks.

Primary Endpoint: A composite endpoint assessing heart failure morbidity, mortality, and quality of life.

Key Findings:

-

Oxypurinol did not demonstrate a significant clinical benefit in the overall study population.

-

A post-hoc analysis suggested a potential benefit in a subgroup of patients with baseline serum uric acid levels greater than 9.5 mg/dL. In these patients, a favorable response to oxypurinol was observed.

-

Oxypurinol effectively reduced serum uric acid levels by approximately 2 mg/dL.

The results of the OPT-CHF trial suggest that while oxypurinol may not be beneficial for all heart failure patients, it could have a therapeutic role in a specific subset of patients with high uric acid levels, warranting further investigation.

Conclusion

Early-stage research on oxypurinol has unveiled a promising therapeutic potential that extends beyond its established role in gout management. By inhibiting xanthine oxidase and subsequently reducing the production of reactive oxygen species, oxypurinol can modulate key signaling pathways involved in cellular protection against oxidative stress, inflammation, and apoptosis. While the initial large-scale clinical trial in a broad heart failure population did not meet its primary endpoint, subgroup analyses suggest that a more targeted approach in patient populations with evidence of high oxidative stress, such as elevated uric acid levels, may be a viable strategy for future clinical development. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic applications of oxypurinol.

References

Oxypurinol's Interaction with Purine Salvage Pathway Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxypurinol (B62819), the primary active metabolite of allopurinol (B61711), is a cornerstone in the management of hyperuricemia and gout. Its principal mechanism of action is the potent inhibition of xanthine (B1682287) oxidase (XOR), a critical enzyme in the purine (B94841) degradation pathway. However, a comprehensive understanding of its interactions with other key enzymes in the purine salvage pathway is essential for a complete pharmacological profile. This technical guide provides an in-depth analysis of oxypurinol's interactions with hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and purine nucleoside phosphorylase (PNP), presenting quantitative data, detailed experimental methodologies, and pathway visualizations to support further research and drug development.

Introduction

The purine salvage pathway is a crucial metabolic route for the reutilization of purine bases from the degradation of nucleic acids, thereby conserving energy. Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and purine nucleoside phosphorylase (PNP). While oxypurinol's potent inhibition of xanthine oxidase is well-documented, its off-target effects on these salvage enzymes, though less pronounced, are significant for understanding its complete mechanism of action and potential side effects. This document elucidates these interactions through a detailed review of available quantitative data and experimental protocols.

Quantitative Data Summary

The interaction of oxypurinol with key enzymes of the purine salvage pathway is summarized below. For comparative purposes, data for allopurinol is also included where relevant.

| Compound | Enzyme | Interaction Type | Quantitative Data (Ki, IC50) | Reference(s) |

| Oxypurinol | Xanthine Oxidase (XOR) | Inhibitor | IC50: 24.61 ± 9.08 µM (for urine urate excretion rate), 36.58 ± 8.36 µM (for plasma urate concentration) | [1][2] |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | No significant interaction | Not a substrate or inhibitor | [3] | |

| Purine Nucleoside Phosphorylase (PNP) | Weak Allosteric Inhibitor | Specific Ki not definitively reported, but described as weak inhibition. | [3][4][5] | |

| Allopurinol | Xanthine Oxidase (XOR) | Substrate and Inhibitor | - | [3] |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Substrate | - | [3][6] | |

| Purine Nucleoside Phosphorylase (PNP) | Weak Inhibitor | Ki >200 µM (for allopurinol and its ribosyl derivative) | [3] |

Signaling and Experimental Workflow Diagrams

To visually represent the biochemical pathways and experimental procedures discussed, the following diagrams were generated using Graphviz.

Caption: Purine Salvage Pathway and Oxypurinol's Points of Interaction.

Caption: General Workflow for an Enzyme Inhibition Assay.

Experimental Protocols

The following are detailed methodologies for assessing the interaction of oxypurinol with HGPRT and PNP.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay (Spectrophotometric)

This non-radioactive assay measures HGPRT activity by quantifying the production of inosine monophosphate (IMP), which is subsequently oxidized by IMP dehydrogenase (IMPDH), leading to the formation of NADH, detectable at 340 nm.[7][8][9]

Materials:

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

HGPRT enzyme source (e.g., cell lysate, purified enzyme)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT

-

Hypoxanthine solution (10 mM)

-

5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP) solution (10 mM)

-

IMP Dehydrogenase (IMPDH)

-

NAD⁺ solution (10 mM)

-

Oxypurinol stock solution (in a suitable solvent, e.g., DMSO)

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable lysis buffer, followed by centrifugation to clarify.[10] Determine the protein concentration of the lysate.

-

Reaction Mixture Preparation: For each reaction, prepare a master mix containing Reaction Buffer, hypoxanthine, NAD⁺, and IMPDH.

-

Inhibitor Addition: Add varying concentrations of oxypurinol to the wells of the microplate. Include a vehicle control (solvent only).

-

Enzyme Addition: Add the HGPRT enzyme source to each well.

-

Reaction Initiation: Start the reaction by adding PRPP to each well.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each oxypurinol concentration and calculate the IC₅₀ value if applicable.

Purine Nucleoside Phosphorylase (PNP) Activity Assay (Spectrophotometric)

This assay determines PNP activity by measuring the formation of hypoxanthine from the substrate inosine. The hypoxanthine is then converted to uric acid by xanthine oxidase, and the increase in uric acid is monitored by the change in absorbance at 293 nm.[11][12][13][14]

Materials:

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 293 nm

-

PNP enzyme source (e.g., cell lysate, purified enzyme)

-

Assay Buffer: 50 mM Potassium Phosphate (pH 7.5)

-

Inosine solution (10 mM)

-

Xanthine Oxidase

-

Oxypurinol stock solution

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates as described for the HGPRT assay.

-

Reaction Mixture Preparation: For each reaction, prepare a master mix containing Assay Buffer and xanthine oxidase.

-

Inhibitor Addition: Add serial dilutions of oxypurinol to the microplate wells. Include a control with no inhibitor.

-

Enzyme Addition: Add the PNP enzyme source to each well and pre-incubate for a short period with the inhibitor.

-

Reaction Initiation: Initiate the reaction by adding the inosine substrate.

-

Kinetic Measurement: Immediately monitor the increase in absorbance at 293 nm at regular intervals for 10-20 minutes.

-

Data Analysis: Determine the initial reaction rates from the linear phase of the reaction curves. Plot the reaction rates against the inhibitor concentrations to determine the mode of inhibition and calculate the IC₅₀ or Ki value.

Discussion

The primary pharmacological action of oxypurinol is the potent inhibition of xanthine oxidase, which effectively reduces the production of uric acid.[15] The data and experimental protocols presented in this guide confirm that oxypurinol has minimal direct interaction with HGPRT, a key enzyme in the purine salvage pathway.[3] This is a critical distinction from its parent compound, allopurinol, which is a substrate for HGPRT.[3]

The weak allosteric inhibition of PNP by oxypurinol is an interesting off-target effect.[3][4][5] While the clinical significance of this weak interaction is likely minimal at therapeutic concentrations, it warrants consideration in high-dose scenarios or in patients with underlying PNP-related metabolic disorders. The non-competitive nature of this inhibition suggests that oxypurinol binds to a site other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Conclusion

This technical guide provides a consolidated resource for understanding the interactions of oxypurinol with key enzymes of the purine salvage pathway. The quantitative data clearly demonstrates that oxypurinol's primary mechanism of action is the inhibition of xanthine oxidase, with no significant direct effect on HGPRT and only a weak allosteric inhibition of PNP. The detailed experimental protocols provided herein offer a framework for researchers to further investigate these and other potential off-target interactions, contributing to a more complete understanding of oxypurinol's pharmacology. This knowledge is vital for the continued safe and effective use of this important therapeutic agent and for the development of new, more specific inhibitors of purine metabolism.

References

- 1. Pharmacodynamics of oxypurinol after administration of allopurinol to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics of oxypurinol after administration of allopurinol to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]

- 8. HPRT Assay Kit - Creative BioMart [creativebiomart.net]

- 9. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]

- 10. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. content.abcam.com [content.abcam.com]

- 15. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of Oxypurinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypurinol (B62819), the active metabolite of allopurinol (B61711), is a cornerstone in the management of hyperuricemia and gout. Its therapeutic efficacy is intrinsically linked to its cellular uptake and transport, which governs its concentration at the site of action—xanthine (B1682287) oxidase within the cell. This technical guide provides a comprehensive overview of the molecular mechanisms underlying oxypurinol's cellular transport. We delve into the key transporters involved, summarize the available quantitative kinetic data, provide detailed experimental protocols for studying its transport, and present visual diagrams of the transport pathways and experimental workflows. This document is intended to be a valuable resource for researchers and professionals in drug development seeking a deeper understanding of oxypurinol's pharmacokinetics at the cellular level.

Introduction

Oxypurinol exerts its pharmacological effect by inhibiting xanthine oxidase, a key enzyme in purine (B94841) metabolism that catalyzes the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[1] To reach its intracellular target, oxypurinol must traverse the cell membrane. This process is not solely dependent on passive diffusion but is significantly mediated by a series of membrane transport proteins. Understanding the identity and function of these transporters is crucial for optimizing therapeutic strategies, predicting drug-drug interactions, and elucidating the inter-individual variability in response to allopurinol therapy.

Key Transporters in Oxypurinol Cellular Uptake and Efflux

Current research has identified three primary transport proteins that play a significant role in the cellular disposition of oxypurinol:

-

Urate Transporter 1 (URAT1; SLC22A12): Primarily expressed on the apical membrane of renal proximal tubule cells, URAT1 is a key player in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. In vitro studies have confirmed that oxypurinol is a substrate for URAT1, suggesting that this transporter is involved in the renal reabsorption of oxypurinol.[2][3]

-

Glucose Transporter 9 (GLUT9; SLC2A9): GLUT9 is another crucial urate transporter expressed in the kidney, liver, and chondrocytes. It is involved in both the reabsorption and secretion of uric acid.[3] Evidence suggests that oxypurinol interacts with GLUT9, likely inhibiting its urate transport activity.[4]

-

ATP-Binding Cassette Transporter G2 (ABCG2; BCRP): ABCG2, also known as Breast Cancer Resistance Protein (BCRP), is an efflux transporter found in various tissues, including the kidney and intestine. It plays a role in the excretion of uric acid and various xenobiotics. Studies have demonstrated that oxypurinol is a substrate for ABCG2, indicating that this transporter mediates the efflux of oxypurinol from cells.[3][4][5]

Quantitative Data on Oxypurinol Transport

The following table summarizes the available quantitative data for the interaction of oxypurinol with its key transporters. It is important to note that kinetic data for oxypurinol transport, particularly for GLUT9 and ABCG2, is still limited.

| Transporter | Parameter | Value | Cell System | Source |

| URAT1 (SLC22A12) | Km (Michaelis constant) | ~800 µM | Xenopus oocytes | [2] |

| ABCG2 (BCRP) | Transport | ATP-dependent | Vesicles | [4] |

| GLUT9 (SLC2A9) | Inhibition | Inhibits urate uptake | - | [4] |

Signaling Pathways and Logical Relationships

The interplay between URAT1, GLUT9, and ABCG2 in a renal proximal tubule cell governs the net cellular concentration of oxypurinol. The following diagrams illustrate these relationships.

Caption: Oxypurinol transport in a renal proximal tubule cell.